molecular formula C15H16N2OS2 B5180785 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one

Cat. No. B5180785
M. Wt: 304.4 g/mol
InChI Key: BYEUIMWDHFLFGD-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one, also known as DMTB, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thiazolone derivative that has been synthesized using various methods. DMTB has shown promising results in various studies, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In

Scientific Research Applications

2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one has also shown potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one is not fully understood, but it has been suggested that it may act as a DNA intercalating agent. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using the most commonly used method. 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one is also stable under various conditions and has been shown to have low toxicity in vitro. However, 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one also has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one. One area of research is the development of 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one as a potential drug candidate for the treatment of various diseases. Further studies are needed to investigate the mechanism of action of 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one and its potential as a DNA intercalating agent. The use of 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy also warrants further investigation. Additionally, the development of water-soluble derivatives of 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one may expand its potential applications in various assays.

Synthesis Methods

2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one can be synthesized using various methods, including a one-pot reaction, a solvent-free reaction, and a microwave-assisted reaction. The most commonly used method involves the reaction of 2-mercaptoacetic acid with 4-(dimethylamino)benzaldehyde and allyl bromide in the presence of triethylamine and acetic anhydride. The resulting product is then treated with thionyl chloride and sodium azide to obtain 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one. The yield of 2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one using this method is around 70%.

properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-4-9-19-15-16-13(14(18)20-15)10-11-5-7-12(8-6-11)17(2)3/h4-8,10H,1,9H2,2-3H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEUIMWDHFLFGD-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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